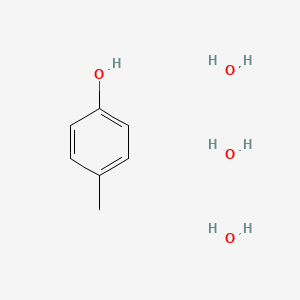

4-Methylphenol;trihydrate

Description

Overview of 4-Methylphenol in Organic Chemistry Research

4-Methylphenol, also known as p-cresol (B1678582), is a versatile aromatic organic compound with the chemical formula CH₃C₆H₄(OH). wikipedia.org It consists of a phenol (B47542) ring substituted with a methyl group at the para (4) position. wikipedia.orgfiveable.me This compound is a colorless to yellowish solid with a characteristic odor. chemimpex.comnih.gov In organic chemistry, 4-methylphenol serves as a key intermediate in the synthesis of a wide array of other chemicals. wikipedia.orgchemimpex.com It is particularly important in the production of antioxidants, such as butylated hydroxytoluene (BHT). wikipedia.org

The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzene (B151609) ring influences its reactivity. The hydroxyl group makes it a weak acid and susceptible to electrophilic aromatic substitution, while the methyl group, being an electron-donating group, activates the ring, making it more reactive than phenol. fiveable.me This reactivity is harnessed in various industrial processes, including the manufacturing of resins, and other fine chemicals. chemimpex.comgoogle.com Researchers utilize 4-methylphenol as a model compound for studying the chemical properties and reactions of more complex phenolic structures, such as the tyrosine residue in proteins. scirp.org

The Significance of Hydration in Molecular Systems and Reactivity

Hydration, the association of water molecules with molecules of another substance, is a fundamental process in chemistry with far-reaching implications. melscience.com When water molecules are incorporated into the crystal lattice of a compound, they form hydrates, which can have properties distinct from their anhydrous (water-free) counterparts. melscience.commedium.com This incorporation of water, often in a specific stoichiometric ratio, is referred to as water of crystallization. wikipedia.org

The presence of water of hydration can significantly impact a molecule's stability, solubility, crystal structure, and even its color. medium.comallen.in For instance, the arrangement of water molecules and the hydrogen bonds they form can reinforce the crystal lattice, leading to increased stability. medium.com Conversely, the removal of this water, often by heating, can lead to a loss of crystalline properties. wikipedia.org In the context of chemical reactivity, water molecules within a crystal can act as ligands or participate in reactions, thereby influencing the chemical behavior of the compound. medium.com The study of hydration is critical in fields like materials science, where controlling the hydration state can be a tool for designing materials with specific properties. wikipedia.org

Research Trajectory of 4-Methylphenol Hydrates

While 4-methylphenol itself has been a subject of extensive research, the specific investigation of its hydrated forms, such as 4-methylphenol;trihydrate, represents a more specialized area of study. The trajectory of this research is closely tied to advancements in analytical techniques, particularly X-ray crystallography, which allows for the precise determination of crystal structures and the location of water molecules within the lattice. nih.gov

Early research on phenolic compounds focused on their synthesis and basic chemical reactions. However, as the understanding of intermolecular forces and crystal engineering has grown, so has the interest in how these molecules interact with water to form stable hydrated crystals. scirp.org Studies on phenol-water clusters, for example, have provided insights into the hydrogen bonding interactions between the hydroxyl group of the phenol and water molecules, as well as the weaker interactions with the aromatic ring. scirp.orgaip.orgresearchgate.net This foundational knowledge is crucial for understanding the more complex, solid-state structures of hydrates like this compound. The investigation into such hydrates contributes to the broader understanding of how organic molecules crystallize and how solvents can be integral components of the resulting solid-state structure.

Structure

3D Structure of Parent

Properties

CAS No. |

136635-26-2 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

4-methylphenol;trihydrate |

InChI |

InChI=1S/C7H8O.3H2O/c1-6-2-4-7(8)5-3-6;;;/h2-5,8H,1H3;3*1H2 |

InChI Key |

UWWAGJZSTBUUAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylphenol Hydrates and Derivatives

Direct and Indirect Hydrate (B1144303) Formation Strategies

The formation of hydrates of phenolic compounds is a subject of interest in fields such as crystal engineering and separation processes. While the user has requested information specifically on 4-methylphenol trihydrate, a thorough review of the available scientific literature indicates a scarcity of specific research on this particular hydrate. However, general principles of phenol (B47542) hydration and studies on other hydrates of 4-methylphenol, such as the monohydrate, can provide insight into the potential strategies for hydrate formation.

Hydrates of organic compounds can be formed through direct or indirect methods. Direct methods involve the crystallization of the compound from an aqueous solution under specific temperature and pressure conditions. The thermodynamics of hydration for phenols are influenced by substituents on the aromatic ring. Both electron-donating and electron-accepting groups can make the enthalpy of hydration more negative, favoring the interaction with water molecules rsc.org. The solubility of 4-methylphenol in water is a critical factor in direct hydrate formation, being 2.4 g/100 ml at 40 °C and 5.3 g/100 ml at 100 °C wikipedia.org.

Indirect methods for hydrate formation may involve the use of a co-solvent or a template molecule to facilitate the incorporation of water molecules into the crystal lattice. The structure of phenol-water clusters is stabilized by strong O-H···O hydrogen bonds, as well as weaker C-H···O and O-H···π interactions uit.no. While specific conditions for the formation of 4-methylphenol trihydrate are not well-documented, the principles of hydrogen bonding and the influence of temperature on solubility would be key parameters to investigate.

Studies on the microsolvation of phenol have shown that the hydration shell around the phenyl group is a key factor in its interaction with water acs.org. The formation of a stable hydrate would depend on the ability of water molecules to form a structured and energetically favorable network around the 4-methylphenol molecule.

Table 1: Thermodynamic Parameters for the Hydration of Selected Phenols

| Compound | Free Energy of Hydration (kJ mol⁻¹) | Enthalpy of Hydration (kJ mol⁻¹) | Entropy of Hydration (J K⁻¹ mol⁻¹) |

| Phenol | -23.8 | -48.1 | -81.6 |

| 2-Cresol | -22.6 | -49.0 | -88.7 |

| 4-Cresol | -22.2 | -49.8 | -92.5 |

| 4-tert-Butylphenol | -19.7 | -53.6 | -113.8 |

Data compiled from studies on the thermodynamics of phenol hydration rsc.org.

Catalytic Approaches in 4-Methylphenol Derivatization

4-Methylphenol is a versatile precursor for the synthesis of a wide range of derivatives, with catalytic methods offering efficient and selective routes to these compounds. Key catalytic transformations include alkylation, hydrogenation, and oxidation.

Alkylation: The alkylation of 4-methylphenol is of significant industrial importance, particularly for the synthesis of antioxidants like 2-tert-butyl-4-methylphenol (B42202). This reaction is typically catalyzed by solid acids. A deep eutectic solvent prepared from caprolactam and p-toluenesulfonic acid has been shown to be an effective and mild catalyst for the alkylation of p-cresol (B1678582) with tert-butyl alcohol mdpi.com. Zeolites, such as HBEA, HZSM5, and HMCM22, are also employed for the gas-phase alkylation of phenol with methanol to produce cresols. HMCM22 has demonstrated high selectivity for p-cresol due to its specific channel structure researchgate.net.

Hydrogenation: The catalytic hydrogenation of 4-methylphenol can yield different products depending on the catalyst and reaction conditions. Hydrodeoxygenation over unsupported MoP, MoS₂, and MoOₓ catalysts can produce toluene through C-O hydrogenolysis or 4-methylcyclohexene via saturation and dehydration acs.org. The chemoselective hydrogenation of 4-methylphenol to 4-methylcyclohexanone can be achieved using a palladium on alumina (Pd/Al₂O₃) catalyst nih.gov. Furthermore, a palladium on carbon catalyst has been used for the ring hydrogenation of 4-propylphenol in an aqueous ethanol solution without the need for external hydrogen gas shokubai.org.

Oxidation: The oxidation of 4-methylphenol can lead to various products, including quinones and hydroxylated derivatives. The bioactivation of 4-methylphenol in human liver microsomes involves cytochrome P450-mediated aromatic oxidation to form 4-methyl-ortho-hydroquinone, which is further oxidized to a reactive benzoquinone nih.gov. The oxidation of substituted phenols, such as 2,6-di-t-butyl-4-methylphenol, with peroxy radicals has been studied to understand the formation of peroxy-cyclohexadienones researchgate.net.

Table 2: Catalytic Derivatization of 4-Methylphenol

| Reaction Type | Catalyst | Reactant(s) | Product(s) | Key Findings |

| Alkylation | Deep Eutectic Solvent (Caprolactam/p-toluenesulfonic acid) | 4-Methylphenol, tert-Butyl alcohol | 2-tert-Butyl-4-methylphenol | Efficient and mild reaction conditions mdpi.com. |

| Alkylation | HMCM22 Zeolite | Phenol, Methanol | p-Cresol | High para-selectivity due to shape selectivity researchgate.net. |

| Hydrogenation | MoP | 4-Methylphenol | Toluene, 4-Methylcyclohexene | High selectivity towards hydrogenated products acs.org. |

| Hydrogenation | 5 wt% Pd/Al₂O₃ | 4-Methylphenol | 4-Methylcyclohexanone | Chemoselective hydrogenation of the aromatic ring nih.gov. |

| Oxidation | Cytochrome P450 | 4-Methylphenol | 4-Methyl-ortho-hydroquinone | Aromatic oxidation pathway nih.gov. |

Precursor-Based Synthesis of Functionalized Phenolic Compounds

4-Methylphenol serves as a valuable starting material for the synthesis of more complex and functionalized phenolic compounds. Its chemical structure allows for modifications at the hydroxyl group, the aromatic ring, and the methyl group.

One important application is in the production of antioxidants, such as butylated hydroxytoluene (BHT), which is synthesized from p-cresol and isobutylene wikipedia.org. The synthesis of functionalized phenols through Csp²–H functionalization is an area of active research. For instance, the reaction of p-cresol with styrenes can yield ortho-alkylated products rsc.org.

Furthermore, 4-methylphenol can be a precursor for the synthesis of other valuable chemicals. For example, it can be used in the Reimer-Tiemann reaction with chloroform in an alkaline medium to produce 2-hydroxy-5-methylbenzaldehyde stackexchange.com. This reaction introduces a formyl group onto the aromatic ring, which can then be used for further synthetic transformations.

The synthesis of 4-methylcatechol can be achieved from 2-methoxy-4-methylphenol (B1669609), which itself can be derived from 4-methylphenol. This demethylation reaction is an important step in producing catechols, which are used as intermediates in the pharmaceutical and fragrance industries google.com.

Table 3: Synthesis of Functionalized Phenols from 4-Methylphenol Precursors

| Precursor | Reagents | Product | Reaction Type |

| 4-Methylphenol | Isobutylene, Acid Catalyst | Butylated Hydroxytoluene (BHT) | Friedel-Crafts Alkylation |

| 4-Methylphenol | Styrene, Catalyst | ortho-Alkylated Phenols | Csp²–H Functionalization rsc.org |

| 4-Methylphenol | Chloroform, Base | 2-Hydroxy-5-methylbenzaldehyde | Reimer-Tiemann Reaction stackexchange.com |

| 2-Methoxy-4-methylphenol | Hydrobromic Acid | 4-Methylcatechol | Demethylation google.com |

Advanced Structural Elucidation of 4 Methylphenol;trihydrate and Analogous Hydrates

Single-Crystal X-ray Diffraction Analysis of Hydrated Forms

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. uhu-ciqso.esyoutube.com It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal's structure and properties. uhu-ciqso.es For hydrated phenols, this method reveals how water molecules are integrated into the crystal, forming specific hydrogen-bonding motifs that stabilize the entire assembly.

The analysis of analogous compounds, such as phenol (B47542) hemihydrate, reveals highly ordered crystal packing. In phenol hemihydrate, the crystal structure is characterized by pairs of phenol molecules, related by an inversion center, which are bridged by a single water molecule. iucr.org This fundamental unit repeats, forming extended chains. The packing of these chains is then achieved through weaker intermolecular forces. iucr.org In other related structures, such as co-crystals of 2-tert-butyl-4-methylphenol (B42202) with other molecules, the phenol derivative and co-formers are linked by a combination of classical hydrogen bonds and other non-covalent interactions, resulting in complex two-dimensional supramolecular networks. researchgate.net

The lattice parameters for a given crystal are defined by the dimensions of its unit cell (a, b, c) and the angles between them (α, β, γ). These parameters are unique to each crystalline form. While data for 4-methylphenol;trihydrate is unavailable, the parameters for analogous phenol hydrates illustrate the diversity in lattice formation. For instance, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, a related phenol derivative, was determined to be in the monoclinic space group P21/c. koreascience.kr

Table 1: Crystallographic Data for an Analogous Phenol Derivative

| Parameter | Value | Reference |

| Compound | 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol | koreascience.kr |

| Formula | C₁₅H₁₅ClNO₂ | koreascience.kr |

| Crystal System | Monoclinic | koreascience.kr |

| Space Group | P21/c | koreascience.kr |

| a (Å) | 11.5241(2) | koreascience.kr |

| b (Å) | 8.733(2) | koreascience.kr |

| c (Å) | 13.649(2) | koreascience.kr |

| β (°) | 130.876(2) | koreascience.kr |

This table presents data for an analogous compound to illustrate typical crystallographic parameters.

Hydrogen bonds are the principal directional forces responsible for the assembly of hydrated phenol crystals. In these structures, the hydroxyl groups of both the phenol and water molecules act as hydrogen bond donors and acceptors. libretexts.org In the case of phenol hemihydrate, pairs of phenol molecules are linked by one water molecule through O—H⋯O hydrogen bonds, creating an extended R44(8) hydrogen-bonded motif that forms chains parallel to the c-axis. iucr.org Similarly, studies of 2,2-bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate show that three strong hydrogen bonds hold the water molecule tightly within the crystal. nih.gov Theoretical studies on phenol-water clusters confirm that their structures are stabilized by strong OH···O hydrogen bonds. tandfonline.comuit.nouit.no The fusion of phenol and water clusters leads to a stability comparable to that of pure water clusters, highlighting the significance of these interactions. researchgate.net

Table 2: Hydrogen Bond Parameters in Analogous Hydrated Phenol Structures

| Compound | Interaction Type | Description | Reference |

| Phenol Hemihydrate | O—H⋯O | Forms R44(8) motif linking phenol dimers via a water bridge. | iucr.org |

| 2,2-bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate | O—H⋯O, O—H⋯N | Three hydrogen bonds hold the water molecule tightly in the crystal. | nih.gov |

| 2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazole acetone (B3395972) disolvate | O—H⋯N, O—H⋯O | Phenol groups act as donors to adjacent benzimidazole (B57391) and acetone solvate molecules, forming chains. | nih.gov |

Table 3: Intermolecular Interaction Data from Theoretical and Experimental Studies

| System | Interaction Type | Finding | Reference |

| Hydrated Phenol (Theoretical) | π-π Stacking | Eclipsed conformation (0° dihedral angle) shows more negative interaction energy. | scirp.orgscirp.org |

| Phenol Hemihydrate (Experimental) | C—H⋯π | T-shaped C—H⋯π contacts are key to the packing of hydrogen-bonded chains. | iucr.org |

| Phenol-Water Clusters (Theoretical) | C-H···O, OH···π | Weak C-H···O and OH···π interactions contribute to cluster stability. | tandfonline.comuit.nouit.no |

| 2-tert-butyl-4-methylphenol Co-crystal (Experimental) | C—H⋯π | Intermolecular C—H⋯π interactions are a feature of the crystal structure. | researchgate.netresearchgate.net |

Spectroscopic Investigations of Hydration Structures

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the structure and dynamics of molecules and their clusters, particularly in the gas phase or in hydrated environments where crystallization may not be feasible.

Rotationally resolved ultraviolet (UV) spectroscopy is a high-resolution technique used to study the structure of molecules and their small clusters in the gas phase. For the 4-methylphenol-water binary cluster, this method has been used to elucidate its precise geometry. aip.orgaip.orgnih.gov The analysis reveals a trans-linear hydrogen bond between the phenolic hydroxyl group and the water molecule. aip.orgaip.org Upon electronic excitation from the ground state (S₀) to the first excited state (S₁), the O–O hydrogen bond length contracts from 290 pm to 285 pm. nih.gov

The electronic origin of the 4-methylphenol monomer and its water cluster is observed to split into distinct sub-bands. aip.orgnih.gov This splitting is caused by the internal rotation of the methyl group and, in the case of the cluster, the torsional motion of the water moiety. aip.org By fitting the complex rotational structure of these spectra, precise rotational constants can be determined, which in turn allows for the accurate determination of the cluster's structure. aip.orgresearchgate.net

Table 4: Structural Parameters of the 4-Methylphenol-Water Cluster from UV Spectroscopy

| Parameter | Ground State (S₀) | Excited State (S₁) | Reference |

| O–O H-bond Length | 290 pm | 285 pm | nih.gov |

| Cluster Structure | trans-linear | - | aip.orgaip.org |

| Electronic Origin (cm⁻¹) | 34972.873 | - | researchgate.net |

Laser-induced fluorescence (LIF) spectroscopy is a highly sensitive method for probing the electronic structure of fluorescent molecules and their clusters. arxiv.orgmdpi.com In studies of jet-cooled 4-methylphenol and its binary water cluster, LIF spectra reveal detailed information about their structure and dynamics. aip.orgaip.orgnih.gov The electronic origins in the LIF spectra are split into four sub-bands due to the internal rotations of the methyl group and the water molecule. nih.gov

This technique has also been used to determine the lifetimes of the electronically excited S₁ state. The lifetime of the bare 4-methylphenol molecule is 1.6 ns, which increases significantly upon deuteration or hydration. The 4-methylphenol-water binary cluster has an S₁-state lifetime of 3.8 ns. nih.gov This change in lifetime upon complexation reflects the alteration of non-radiative decay pathways due to the formation of the hydrogen bond with water.

Table 5: Spectroscopic Data for 4-Methylphenol and its Water Cluster from LIF

| Species | Electronic Origin Splitting | S₁-State Lifetime (ns) | Reference |

| 4-methylphenol | Caused by methyl and hydroxy group internal rotation. | 1.6 | aip.orgnih.gov |

| 4-methylphenol-d1 | - | 9.7 | nih.gov |

| 4-methylphenol-(H₂O)₁ | Caused by methyl group and water moiety internal rotation. | 3.8 | aip.orgnih.gov |

Vibrational Spectroscopy of O-H Stretching Regions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the structure of hydrated crystalline compounds like this compound. The O-H stretching region, typically found between 3000 and 3800 cm⁻¹, is particularly sensitive to the nuances of hydrogen bonding within the crystal lattice.

In the anhydrous form of 4-methylphenol (p-cresol), the phenolic O-H stretching vibration gives rise to a relatively sharp absorption band. However, in the trihydrate, the 4-methylphenol molecule acts as both a hydrogen bond donor and acceptor to the three associated water molecules. This extensive hydrogen-bonding network profoundly alters the vibrational spectrum.

The primary effects observed in the O-H stretching region of the trihydrate are:

Phenolic O-H Stretch: The stretching frequency of the phenolic O-H group undergoes a significant red-shift (a shift to lower wavenumbers) and considerable broadening. This is a classic indicator of strong hydrogen bond formation. Studies on similar systems, such as phenol-water clusters, have demonstrated that this shift is a direct consequence of the weakening of the O-H covalent bond as its proton interacts with the oxygen of a water molecule. ecmdb.caiucr.org For unassociated phenols, a sharp absorption near 3600 cm⁻¹ is typical, while hydrogen-bonded phenols show a broader absorption in the 3300 to 3400 cm⁻¹ range. mdpi.com

Water O-H Stretches: The three water molecules in the hydrate (B1144303) introduce their own O-H stretching vibrations. In liquid water, these vibrations result in a very broad band centered around 3420 cm⁻¹. mdpi.comresearchgate.net In the constrained environment of a crystal lattice, these vibrations become more defined. The water molecules can exhibit symmetric and antisymmetric stretching modes. The exact frequencies of these modes are highly dependent on the specific hydrogen-bonding environment of each water molecule within the unit cell—whether it is donating two hydrogen bonds, accepting one, or participating in a more complex network. The Raman spectrum of water is particularly useful for distinguishing these modes, with the symmetric OH stretch contributing to a shoulder around 3250 cm⁻¹ and the antisymmetric stretch contributing to the main band. mdpi.com

Intermolecular Vibrations: In addition to the intramolecular O-H stretches, the formation of hydrogen bonds gives rise to new, lower-frequency intermolecular vibrational modes. Studies on p-cresol (B1678582)·(H₂O) clusters have identified intermolecular stretching vibrations (the vibration of the hydrogen bond itself) at frequencies around 146-152 cm⁻¹. hhu.de While these fall outside the O-H stretching region, their presence is a direct consequence of the hydration structure.

The table below summarizes the expected vibrational bands in the O-H stretching region for this compound compared to its anhydrous form.

Table 1: Comparison of Expected O-H Vibrational Frequencies (cm⁻¹) for 4-Methylphenol and its Trihydrate

| Vibrational Mode | Anhydrous 4-Methylphenol | This compound | Rationale for Change |

|---|---|---|---|

| Phenolic O-H Stretch | ~3600 cm⁻¹ (sharp) | 3300 - 3400 cm⁻¹ (broad) | Strong hydrogen bonding to water molecules weakens the O-H bond, causing a red-shift and broadening. mdpi.com |

| Water O-H Stretches | N/A | 3200 - 3550 cm⁻¹ (multiple bands) | Appearance of symmetric and antisymmetric stretching modes from the three lattice water molecules, shifted from bulk water values due to the specific crystalline environment. mdpi.comresearchgate.net |

Note: The exact frequencies for the trihydrate are predictive and based on established principles of hydrogen-bonded phenolic systems.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Hydrate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, making it invaluable for structural elucidation.

For 4-methylphenol, ¹H NMR spectra in a non-protic solvent like CDCl₃ show distinct signals for the methyl, aromatic, and hydroxyl protons. researchgate.netchemicalbook.com The formation of a trihydrate would be expected to significantly influence these signals, especially in the solid state or if the hydrated structure can be maintained in a suitable solvent.

¹H NMR:

Hydroxyl Proton (-OH): In anhydrous p-cresol, the phenolic -OH proton signal appears around 5.1-5.2 ppm in CDCl₃. chemicalbook.com In a hydrated state, this proton is directly involved in hydrogen bonding with water molecules. This would likely cause a significant downfield shift (to a higher ppm value). The signal may also be broadened due to chemical exchange with the water protons. mdpi.com In specialized solvents like DMSO-d₆, which slows proton exchange, it might be possible to observe distinct, sharp signals for both the phenolic and water protons. pressbooks.pub

Water Protons (H₂O): The three water molecules would introduce a new signal in the ¹H NMR spectrum. Its chemical shift would be highly dependent on the solvent and the rate of exchange with the phenolic proton.

Aromatic and Methyl Protons: The hydration is expected to have a smaller, but potentially measurable, effect on the chemical shifts of the aromatic and methyl protons due to subtle changes in the electronic environment of the ring.

¹³C NMR:

The carbon atom attached to the hydroxyl group (C-1 or ipso-carbon) is most sensitive to the state of the hydroxyl group. In p-cresol, this signal is around 155.2 ppm. researchgate.net Hydrogen bonding and changes in protonation state are known to shift this signal significantly. researchgate.netsfasu.edu Therefore, the formation of the trihydrate should induce a shift in the C-1 resonance. Other ring carbons would be less affected.

The following table presents typical ¹H NMR data for anhydrous 4-methylphenol and the anticipated effects in the trihydrate.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for 4-Methylphenol and Predicted Effects of Hydration

| Proton Group | Typical Shift (Anhydrous, in CDCl₃) researchgate.netchemicalbook.com | Expected Shift/Change in Trihydrate |

|---|---|---|

| Methyl (-CH₃) | ~2.2-2.3 | Minor shift |

| Aromatic (Ar-H) | ~6.7-7.1 | Minor shift |

| Phenolic (-OH) | ~5.1-5.2 | Significant downfield shift (higher ppm), potential broadening |

| Water (H₂O) | N/A | New signal, position dependent on solvent and exchange rate |

Note: Spectra for the trihydrate would ideally be acquired using solid-state NMR to probe the crystalline structure directly.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure through fragmentation analysis. For a hydrate complex, where water is bound non-covalently, standard ionization techniques like Electron Ionization (EI) are often too harsh.

The mass spectrum of 4-methylphenol is characterized by a molecular ion peak [M]⁺ at m/z 108. docbrown.info The fragmentation pattern typically involves the loss of a hydrogen atom to form a stable ion at m/z 107, or the loss of a methyl group or carbon monoxide.

Characterizing the intact this compound complex via MS is challenging because the weak hydrogen bonds holding the water molecules are easily broken during the ionization process.

Under typical EI-MS conditions, the spectrum would be dominated by the ions of anhydrous 4-methylphenol (m/z 108 and its fragments). The water molecules would be lost and would not be observed as part of the parent ion.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are better suited for analyzing non-covalent complexes. However, even with these methods, observing the intact trihydrate [C₇H₈O·(H₂O)₃] as a charged species is difficult. It is more likely to observe the protonated parent molecule [C₇H₈O+H]⁺ at m/z 109.

Specialized gas-phase studies using supersonic expansion have successfully identified hydrated phenol and p-cresol cluster ions, such as [(PhOH)n·xH₂O]⁺•, confirming that such species can be generated and detected under specific experimental conditions. researchgate.nethhu.de

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z | Interpretation |

|---|---|---|

| [C₇H₈O]⁺ | 108 | Molecular ion of anhydrous 4-methylphenol (base peak). docbrown.info |

| [C₇H₇O]⁺ | 107 | Loss of a hydrogen atom from the molecular ion. |

| [C₆H₅O]⁺ | 93 | Loss of a methyl group (-CH₃) from the molecular ion. |

| [C₇H₈O+H]⁺ | 109 | Protonated molecular ion (common in soft ionization like ESI). |

Computational and Theoretical Chemistry of 4 Methylphenol;trihydrate

Quantum Chemical Studies (Density Functional Theory, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the properties of molecular clusters like 4-Methylphenol;trihydrate from first principles. These calculations provide detailed information on the geometry, electronic structure, and energetics of the complex.

Molecular Geometries and Electronic Structures of Hydrates

Theoretical studies have explored the structures of p-cresol (B1678582) hydrated with one, two, and three water molecules. Early ab initio calculations at the Hartree-Fock level with a minimal STO-3G basis set were performed to determine the geometries of these clusters. hhu.de For the this compound (p-cresol·(H₂O)₃) cluster, these calculations predict a rigid "open cyclic" structure. hhu.deaip.org In this arrangement, the water molecules form a chain that bridges the hydroxyl group of the p-cresol, with the p-cresol acting as both a proton donor to the first water molecule and a proton acceptor from the third. hhu.de

The electronic structure of p-cresol is influenced by the hydrating water molecules. The addition of water molecules causes shifts in the electronic transition frequencies. The p-cresol·(H₂O)₁ cluster shows a redshift (a shift to lower energy) compared to the bare p-cresol molecule. However, the p-cresol·(H₂O)₂ and p-cresol·(H₂O)₃ clusters exhibit a blueshift relative to the monohydrate, although their absorption is still to the red of the uncomplexed p-cresol. hhu.de This non-monotonic shift is attributed to the inductive effect of the water molecules on the oxygen atom of the p-cresol's hydroxyl group, which can act as both a proton donor and acceptor within the hydrogen bond network. hhu.deaip.org

Table 1: Experimental Spectral Shifts of p-Cresol·(H₂O)n Clusters

This table shows the spectral shift of the electronic origin for p-cresol clustered with n=1, 2, and 3 water molecules relative to the bare p-cresol molecule.

| Cluster | Spectral Shift (cm⁻¹) |

| p-Cresol·(H₂O)₁ | -357 |

| p-Cresol·(H₂O)₂ | -107 |

| p-Cresol·(H₂O)₃ | -70 |

Source: Pohl, M., Schmitt, M., & Kleinermanns, K. (1991). hhu.de

Energetics of Hydration and Intermolecular Interactions

The stability of the this compound complex is determined by the energetics of the hydrogen bonds formed between the p-cresol and the water molecules, as well as among the water molecules themselves. Ab initio calculations provide estimates for the intermolecular stretch frequencies, which are a measure of the hydrogen bond strength. hhu.de

For p-cresol·(H₂O)₃, the cyclic structure is more rigid than that of the monohydrate, leading to a higher hydrogen-bond stretch frequency. hhu.de Vibrational spectroscopy studies combined with ab initio calculations have identified intermolecular vibrational frequencies in the ground state (S₀), which provide direct insight into the hydrogen bond potential. hhu.de

Table 2: Calculated Intermolecular Stretch Frequencies for p-Cresol·(H₂O)n Clusters

This table presents ab initio calculated intermolecular stretch frequencies for p-cresol clustered with one and three water molecules.

| Cluster | Calculated Intermolecular Stretch Frequency (cm⁻¹) |

| p-Cresol·(H₂O)₁ | 152 |

| p-Cresol·(H₂O)₃ | 185 |

Source: Kleinermanns, K., Pohl, M., & Schmitt, M. (1991). hhu.de

The increased rigidity and stretch frequency in the trihydrate suggest a cooperative effect within the hydrogen-bonding network, where the interactions are mutually reinforcing.

Molecular Dynamics Simulations of Water-Phenol Assemblies

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the dynamics of water-phenol assemblies. While specific MD simulations for the isolated this compound cluster are not widely reported, studies on bulk liquid p-cresol offer valuable information on its dynamic properties, which are relevant to its interaction with water.

Recent studies using a combination of quasielastic neutron scattering (QENS) and MD simulations have investigated the dynamics of bulk liquid p-cresol at various temperatures. nih.gov These studies reveal both translational jump diffusion and isotropic rotation of the p-cresol molecules. nih.gov The simulations, using force fields like OPLS3 and OPLS2005, provide diffusion coefficients and rotational rates that are in reasonable agreement with experimental data. nih.gov The analysis of radial distribution functions (RDFs) from these simulations indicates significant hydrogen bonding between p-cresol molecules in the liquid state, similar in distance to that found in liquid water. nih.gov This inherent ability to form strong hydrogen bonds is fundamental to the formation and dynamics of its hydrate (B1144303) complexes.

Table 3: Diffusion Coefficients of Liquid p-Cresol from MD Simulations

This table displays the self-diffusion coefficients (D) for bulk liquid p-cresol at different temperatures, as determined by MD simulations using two different force fields.

| Temperature (K) | Diffusion Coefficient (D) with OPLS2005 (10⁻¹⁰ m²/s) | Diffusion Coefficient (D) with OPLS3 (10⁻¹⁰ m²/s) |

| 340 | 7.2 | 3.0 |

| 350 | 9.9 | 4.6 |

| 360 | 13.3 | 6.7 |

| 370 | 17.5 | 9.4 |

| 380 | 22.5 | 13.0 |

| 390 | 28.7 | 17.4 |

Source: Experimental and Modeling Studies of Local and Nanoscale para-Cresol Behavior: A Comparison of Classical Force Fields. (2023). nih.gov

These simulations highlight that the mobility and interaction dynamics are sensitive to the chosen force field, with the OPLS3 model, which imparts a higher molecular polarity, resulting in stronger hydrogen bonding and slower dynamics. nih.gov This underscores the importance of accurate parameterization in simulating phenol-water assemblies.

Theoretical Insights into Hydrogen Bond Dynamics and Proton Transfer

The network of hydrogen bonds in this compound is not static. Theoretical studies on similar and larger water clusters provide a framework for understanding the dynamics of these bonds and the potential for proton transfer. Proton transfer is a fundamental chemical process that can occur along hydrogen bonds. In hydrated phenol (B47542) clusters, an excited-state proton transfer can occur from the phenolic hydroxyl group to the water cluster.

Theoretical investigations on proton transfer in hydrogen-bonded complexes of H₃O⁺ with water molecules show that the process is dynamic and influenced by thermal fluctuations. rsc.org The transfer can proceed through a concerted mechanism, and its efficiency is related to the interconversion between shared-proton structures (like the Zundel ion, H₅O₂⁺) and contact ion pair structures (like the Eigen cation, H₉O₄⁺). rsc.org

In the context of this compound, the "open cyclic" structure provides a potential pathway for a relay-type proton transfer mechanism, where a proton is passed along the chain of three water molecules. While ground-state proton transfer is unlikely to be spontaneous, photoexcitation of the p-cresol molecule can significantly increase the acidity of the phenolic proton, potentially initiating an excited-state proton transfer (ESPT). Studies on p-cresol clustered with ammonia (B1221849) have shown that such ESPT reactions can be highly efficient. researchgate.net The substitution of ammonia with water closes this specific reaction channel in the p-CrOH(H₂O)(NH₃) complex, indicating the critical role of the solvent molecules' basicity and the specific hydrogen-bonding arrangement. researchgate.net For the pure water clusters of p-cresol, the dynamics would be governed by the proton affinity of the water cluster and the energetic barriers along the proton transfer coordinate.

Mechanistic Investigations of 4 Methylphenol Reactivity in Aqueous and Hydrated Environments

Reaction Pathways Involving Water as a Reactant or Solvent

The reactivity of 4-methylphenol in hydrated environments is fundamentally governed by the unique properties of water, which can act as both a passive solvent and an active reactant. The trihydrate form, 4-methylphenol·3H₂O, provides a model system where the compound is intimately associated with a defined water cluster, influencing its intrinsic chemical behavior.

As a solvent, the high polarity and hydrogen-bonding capacity of water significantly influence reaction pathways. The phenolic hydroxyl group of 4-methylphenol acts as both a hydrogen bond donor and acceptor, forming a structured hydration shell. This solvation stabilizes ground states, transition states, and charged intermediates. For instance, in reactions proceeding through ionic mechanisms, the dielectric constant of water effectively lowers the energy of charged species, thereby facilitating their formation.

Water also participates directly as a reactant, primarily in acid-base chemistry. 4-Methylphenol is a weak acid (pKa ≈ 10.26 in water), capable of donating its phenolic proton to a water molecule. This equilibrium reaction forms the 4-methylphenoxide anion and a hydronium ion (H₃O⁺).

4-CH₃C₆H₄OH + H₂O ⇌ 4-CH₃C₆H₄O⁻ + H₃O⁺

The formation of the phenoxide anion is a critical initial step in many oxidative and electrophilic substitution reactions, as the phenoxide is significantly more electron-rich and reactive than the neutral phenol (B47542). The presence of the electron-donating methyl group at the para position makes 4-methylphenol slightly less acidic than unsubstituted phenol (pKa ≈ 9.95), as the methyl group destabilizes the negative charge on the resulting phenoxide anion.

The table below details the acid dissociation constants for 4-methylphenol and related compounds, illustrating the electronic effects on acidity in an aqueous medium.

| Compound | Chemical Formula | pKa in Water (at 25 °C) | Effect of Substituent |

|---|---|---|---|

| Phenol | C₆H₅OH | 9.95 | Reference Compound |

| 4-Methylphenol | CH₃C₆H₄OH | 10.26 | Electron-donating (-CH₃) decreases acidity |

| 4-Nitrophenol | NO₂C₆H₄OH | 7.15 | Electron-withdrawing (-NO₂) increases acidity |

| 4-Chlorophenol (B41353) | ClC₆H₄OH | 9.42 | Inductively electron-withdrawing (-Cl) increases acidity |

Oxidative Transformation Mechanisms of 4-Methylphenol

In aqueous environments, the oxidative degradation of 4-methylphenol is a key transformation pathway, particularly relevant in environmental chemistry and advanced oxidation processes (AOPs). The primary oxidant in many AOPs is the highly reactive hydroxyl radical (•OH). The mechanism of oxidation by •OH proceeds through several distinct steps:

Hydroxyl Radical Attack: The electrophilic •OH radical attacks the electron-rich aromatic ring of 4-methylphenol. Due to the ortho-, para-directing nature of the hydroxyl and methyl groups, the attack predominantly occurs at the ortho-positions (C2, C6) and the ipso-position (C1, bearing the -OH group).

Formation of Adducts: This attack results in the formation of transient dihydroxycyclohexadienyl-type radicals.

Radical Transformation and Propagation: These radical adducts can undergo several subsequent reactions:

Water Elimination: The ipso-adduct can eliminate a water molecule to form the 4-methylphenoxyl radical. This is a key intermediate that can undergo further reactions, such as dimerization.

Oxygen Addition: In the presence of dissolved oxygen, the radical adducts can react to form peroxyl radicals. These species are central to the ring-opening cascade.

Dimerization: The 4-methylphenoxyl radical can couple with another radical, leading to the formation of dimeric products such as C-C linked biphenols or C-O-C linked ethers, including the well-known Pummerer's ketone.

Aromatic Ring Cleavage: The peroxy-radical pathway ultimately leads to the cleavage of the aromatic ring, producing a series of short-chain carboxylic acids.

Mineralization: These aliphatic intermediates are further oxidized to simpler molecules, eventually leading to complete mineralization into carbon dioxide (CO₂) and water (H₂O).

The table below summarizes the major intermediates and products identified during the hydroxyl radical-mediated oxidation of 4-methylphenol in water.

| Species Type | Example Compound/Intermediate | Formation Pathway |

|---|---|---|

| Primary Radical | 4-Methylphenoxyl Radical | H-atom abstraction from phenolic -OH or water elimination from ipso-adduct. |

| Hydroxylated Intermediate | 4-Methylcatechol (4-Methylbenzene-1,2-diol) | Addition of •OH at an ortho-position followed by oxidation and tautomerization. |

| Dimeric Product | Pummerer's Ketone | Coupling of two 4-methylphenoxyl radicals. |

| Ring-Cleavage Product | Maleic Acid | Oxidative cleavage of the aromatic ring. |

| Ring-Cleavage Product | Oxalic Acid | Further oxidation of larger aliphatic intermediates. |

| Final Mineralization Product | Carbon Dioxide (CO₂) | Complete oxidation of all organic intermediates. |

Catalyzed Reactions in Hydrated Systems

The reactivity of 4-methylphenol in water can be significantly enhanced and directed by catalysts. Both heterogeneous and homogeneous catalysis are employed to facilitate its transformation, typically for purposes of environmental remediation or chemical synthesis.

Heterogeneous Catalysis: In these systems, a solid catalyst provides an active surface for the reaction in the aqueous phase. Catalytic Wet Air Oxidation (CWAO) is a prominent example.

Mechanism: The process generally involves (i) adsorption of 4-methylphenol and an oxidant (e.g., O₂) onto the catalyst surface, (ii) surface-mediated reaction, and (iii) desorption of products.

Catalysts: Noble metals (e.g., Pt, Ru, Pd) supported on materials like carbon or titania, as well as transition metal oxides (e.g., CuO, MnO₂), are effective. The catalyst facilitates the generation of reactive oxygen species or activates the C-H/O-H bonds of the adsorbed 4-methylphenol, lowering the activation energy for oxidation. The reaction often follows a Langmuir-Hinshelwood mechanism, where both reactants must be adsorbed on the surface.

Homogeneous Catalysis: In this case, the catalyst is dissolved in the aqueous phase. The classic example is the Fenton reaction, which uses dissolved iron(II) salts as a catalyst.

Mechanism: The Fenton reaction generates hydroxyl radicals from hydrogen peroxide via the following catalytic cycle: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ The Fe³⁺ is then reduced back to Fe²⁺ by H₂O₂ or other reducing intermediates, completing the catalytic cycle. The •OH radicals produced then oxidize 4-methylphenol according to the mechanisms described in section 5.2.

The choice of catalyst can influence product selectivity. For example, some catalysts may favor complete mineralization to CO₂, while others may selectively produce intermediates like 4-hydroxybenzoic acid through oxidation of the methyl group.

| Catalytic System | Type | Typical Conditions | Primary Role of Catalyst |

|---|---|---|---|

| Ru/TiO₂ | Heterogeneous (CWAO) | 140-180 °C, >10 bar O₂ | Activates O₂ and adsorbs 4-methylphenol, promoting surface oxidation. |

| Fe²⁺/H₂O₂ (Fenton) | Homogeneous (AOP) | Ambient temp., pH 2.5-3.5 | Catalyzes the decomposition of H₂O₂ to form highly reactive •OH radicals in solution. |

| TiO₂ (Photocatalysis) | Heterogeneous (AOP) | Ambient temp., UV light | Generates electron-hole pairs under UV irradiation, which produce •OH from water. |

| CuO-ZnO/Al₂O₃ | Heterogeneous (CWAO) | 150-200 °C, >20 bar O₂ | Provides active sites for redox reactions involving both the organic substrate and oxygen. |

Photochemical Processes in the Presence of Water Clusters

The photochemistry of 4-methylphenol is profoundly influenced by its immediate environment, particularly by interactions with water molecules as found in the trihydrate or in aqueous solution. Upon absorption of ultraviolet (UV) radiation, 4-methylphenol is promoted to an electronically excited state (S₁). The presence of water opens up unique deactivation pathways.

Excited-State Proton Transfer (ESPT): One of the most significant photochemical processes is ESPT. In the S₁ state, the phenolic hydroxyl group becomes substantially more acidic than in the ground state. This facilitates an ultrafast transfer of the proton from the phenolic oxygen to the surrounding water cluster.

4-CH₃C₆H₄OH + (H₂O)n → [4-CH₃C₆H₄O⁻] + [H₃O⁺(H₂O)n-1]**

This process results in the formation of an excited-state phenoxide anion and a solvated proton. The reaction is often followed by fluorescence from the excited anion, which is red-shifted compared to the fluorescence from the neutral excited phenol. The water cluster acts as a proton acceptor and stabilizes the resulting ion pair.

Photodissociation: An alternative pathway from the excited state is the homolytic cleavage (photodissociation) of the O-H bond.

4-CH₃C₆H₄OH → 4-CH₃C₆H₄O• + H•*

This reaction generates a 4-methylphenoxyl radical and a hydrogen atom. The surrounding water molecules can form a "solvent cage," which influences the fate of this radical pair. The cage can promote the recombination of the pair (geminate recombination) or allow them to diffuse apart and react with other species in the solution.

Indirect Photolysis: In natural waters, other chemical species (photosensitizers) like nitrate (B79036) ions (NO₃⁻) or dissolved organic matter can absorb sunlight and produce reactive species, including hydroxyl radicals (•OH). These photochemically generated radicals can then initiate the oxidative degradation of 4-methylphenol, as detailed in section 5.2.

The table below summarizes these key photochemical events for 4-methylphenol in a hydrated environment.

| Photochemical Process | Initial State | Key Products/Intermediates | Typical Timescale | Role of Water |

|---|---|---|---|---|

| UV Photon Absorption | S₀ (Ground State) | S₁ (Excited State) | Femtoseconds (fs) | Solvent environment influencing absorption spectrum. |

| Excited-State Proton Transfer (ESPT) | S₁ (Neutral Phenol) | Excited Phenoxide Anion, Hydrated Proton | Picoseconds (ps) | Acts as a proton acceptor and stabilizes the ion pair. |

| O-H Bond Photodissociation | S₁ (Neutral Phenol) | 4-Methylphenoxyl Radical, Hydrogen Atom | Picoseconds (ps) | Forms a solvent cage, influencing radical escape vs. recombination. |

| Fluorescence | S₁ (Neutral or Anionic) | S₀ + Photon (light) | Nanoseconds (ns) | Solvent relaxation causes a shift in emission wavelength (Stokes shift). |

Supramolecular Chemistry of 4 Methylphenol;trihydrate

Self-Assembly Principles and Architecture of Hydrated Supramolecules

The self-assembly of 4-methylphenol with water into a hydrated supramolecular structure is a process guided by the spontaneous organization of molecules into stable, ordered aggregates. iupac.org This assembly is driven by the tendency of the system to achieve a minimum energy state through the formation of non-covalent bonds. In an aqueous environment, 4-methylphenol and water molecules arrange themselves to maximize favorable interactions, primarily through hydrogen bonding.

The architecture of such hydrated supramolecules is dictated by the geometry and electronic properties of the constituent molecules. The 4-methylphenol molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the oxygen atom), as well as a hydrophobic aromatic ring. foodb.ca Water is a versatile molecule that can act as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of extensive hydrogen-bonded networks that serve as the structural backbone of the hydrated crystal. uni-siegen.detcichemicals.com In the case of a hydrated 4-methylphenol crystal, water molecules can bridge multiple 4-methylphenol molecules, creating a cohesive, three-dimensional lattice. nih.gov The resulting architecture often features water molecules integrated into a network where they satisfy the hydrogen bonding potential of the phenolic hydroxyl groups and other water molecules. uni-siegen.denih.gov

Host-Guest Chemistry in Aqueous Phenolic Systems

Host-guest chemistry describes complexes where one molecule (the host) forms a cavity or binding site that encapsulates another molecule (the guest). wikipedia.org In aqueous phenolic systems, this concept can be observed in several contexts. While 4-methylphenol itself can act as a guest in larger host molecules, in the context of its hydrated crystal, a cooperative arrangement exists where a network of molecules creates pockets or channels.

A well-studied example in related systems involves cyclodextrins (CDs) as host molecules in aqueous solutions. thno.org CDs have a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating hydrophobic molecules like the aromatic ring of 4-methylphenol in water. wikipedia.orghoseachem.com The presence of water is crucial for this type of host-guest complexation, as the hydrophobic effect drives the non-polar guest out of the aqueous environment and into the non-polar host cavity.

In the self-assembly of 4-methylphenol;trihydrate, the water and phenol (B47542) molecules can be viewed as creating a host lattice that accommodates each other as guests. The stability of such a system relies on the precise stoichiometric fit and the complementary interactions between the components. The formation of these host-guest systems is often a dynamic equilibrium, influenced by factors like concentration and temperature. researchgate.net

Role of Non-Covalent Interactions in Supramolecular Design

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure and stability of assemblies like this compound. wikipedia.org These interactions are weaker than covalent bonds but act collectively to create highly ordered structures.

Key Non-Covalent Interactions:

Hydrogen Bonding: This is the most significant interaction in hydrated phenolic crystals. The hydroxyl group of 4-methylphenol can donate a hydrogen bond to the oxygen of a water molecule, and the oxygen of the phenol can accept hydrogen bonds from water. nih.gov Water molecules, in turn, form hydrogen bonds with each other, creating a robust network that stabilizes the entire crystal lattice. uni-siegen.denih.gov The strength of these bonds is a critical factor in the formation and stability of the hydrate (B1144303).

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond (from the methyl group or the aromatic ring) interacts with the π-electron cloud of an adjacent phenol ring. These interactions play a role in directing the precise orientation of molecules within the crystal. nih.gov

The interplay of these forces determines the final supramolecular architecture. The design of such systems involves balancing these interactions to achieve a desired structure and properties.

Table 1: Key Non-Covalent Interactions in Hydrated 4-Methylphenol Systems

| Interaction Type | Donor/Acceptor Groups Involved | Relative Strength | Role in Supramolecular Structure |

| Hydrogen Bond | Phenol (-OH) and Water (H₂O) | Strong | Primary driving force for self-assembly; creates structural network. uni-siegen.de |

| π-π Stacking | Aromatic Rings of 4-Methylphenol | Moderate | Stabilizes crystal packing through aromatic ring association. iucr.org |

| van der Waals Forces | All atoms, especially hydrophobic regions | Weak | Contributes to overall cohesion and packing efficiency. wikipedia.org |

| C-H···π Interaction | C-H bonds and Aromatic Rings | Weak | Influences the specific orientation of molecules. nih.gov |

Formation of Co-Crystals and Solvates with 4-Methylphenol

The formation of multi-component crystals, such as co-crystals and solvates, is a central strategy in crystal engineering to modify the physicochemical properties of a substance without altering its covalent structure.

Solvates (Hydrates): A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice. When the solvent is water, the solvate is called a hydrate. researchgate.net The formation of this compound would be an example of a hydrate. The stability of a hydrate depends on factors like temperature and relative humidity. The formation process typically involves crystallization from an aqueous solution where water molecules are integrated into the growing crystal lattice, satisfying hydrogen bonding requirements and leading to a thermodynamically stable structure. tricliniclabs.com

Co-crystals: Co-crystals are structurally homogeneous crystalline materials composed of two or more neutral molecules held together in a stoichiometric ratio by non-covalent forces. researchgate.net The primary difference between a solvate and a co-crystal is that the components of a co-crystal are typically solids at ambient temperature. 4-Methylphenol can form co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or other hydrogen bond donors and acceptors. The design of co-crystals relies on identifying robust supramolecular synthons—reliable patterns of non-covalent interactions—that can predictably guide the assembly of the desired structure.

Research has shown that phenolic compounds are effective co-formers due to the ability of the hydroxyl group to form strong hydrogen bonds. The formation of a 4-methylphenol co-crystal or hydrate is a competitive process, and the final product often depends on the specific crystallization conditions and the presence of competing co-formers or solvents.

Environmental Chemical Research on 4 Methylphenol in Aqueous Systems

Abiotic Degradation Pathways in Aquatic Environments

The abiotic degradation of 4-methylphenol in water occurs primarily through oxidation reactions with various reactive species. These processes, often categorized under Advanced Oxidation Processes (AOPs), are crucial for the natural attenuation and engineered treatment of this contaminant. researchgate.netmdpi.comomu.edu.tr The principal pathways involve reactions with hydroxyl radicals (•OH), ozone (O3), and peroxy radicals.

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive, non-selective oxidant that plays a major role in the degradation of many organic pollutants in water and the atmosphere. researchgate.netau.dk The reaction of •OH with phenols typically proceeds via addition to the aromatic ring, forming dihydroxycyclohexadienyl radical intermediates. researchgate.net These intermediates can then undergo further reactions, leading to ring cleavage and mineralization. The rate constant for the reaction between 4-methylphenol and hydroxyl radicals is high, indicating a rapid degradation process. nih.govresearchgate.net For instance, the gas-phase reaction rate constant has been measured at 4.96 x 10⁻¹¹ cm³/molecule-sec at 21°C. nih.gov In aqueous solutions, second-order rate constants are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.gov

Ozonation: Ozonation is an effective AOP for treating phenolic wastewater. ajbasweb.com Ozone can react with 4-methylphenol through two primary mechanisms: a direct reaction with the molecular ozone and an indirect pathway involving hydroxyl radicals generated from ozone decomposition, particularly at higher pH. ajbasweb.comlib4ri.ch The reaction rate increases in the order of phenol (B47542) < 4-chlorophenol (B41353) < 4-methylphenol. kirj.ee The process can be modeled to understand the kinetics and identify intermediate products, which may include various carbonyl compounds like aldehydes, ketones, and carboxylic acids before complete mineralization. ajbasweb.comacs.org

Sonochemical Degradation: Sonolysis, or the application of ultrasound, is another AOP that can degrade organic compounds in water. ingentaconnect.com The process relies on acoustic cavitation—the formation, growth, and collapse of microbubbles—which creates localized hot spots with extreme temperatures and pressures. mdpi.com These conditions lead to the pyrolytic decomposition of the pollutant and the generation of reactive species, primarily hydroxyl radicals from water sonolysis. ingentaconnect.commdpi.com Studies on related compounds like 2-chloro-5-methylphenol (B42318) have shown that sonochemical degradation is enhanced by the addition of catalysts like TiO₂ or oxidants like H₂O₂, confirming the central role of hydroxyl radicals in the degradation mechanism. sigmaaldrich.comnih.gov

Reaction with Peroxy Radicals: In aquatic media, 4-methylphenol can also react with peroxy radicals (RO₂•). While this reaction is significantly slower than with hydroxyl radicals, it can contribute to the long-term degradation of the compound. An estimated rate constant for this reaction is 20 L/molecule-sec, which, assuming an average peroxy radical concentration of 1x10⁻⁹ mol/L, would result in a degradation half-life of approximately one year. epa.gov

Table 1: Kinetic Data for Abiotic Degradation of 4-Methylphenol and Related Compounds

| Reactant Species | Target Compound | Second-Order Rate Constant (k) | Conditions |

| Hydroxyl Radical (•OH) | 4-Methylphenol (p-Cresol) | 4.96 x 10⁻¹¹ cm³/molecule-sec | Gas-phase, 21°C nih.gov |

| Hydroxyl Radical (•OH) | Various taste & odor compounds | 3 x 10⁹ - 1 x 10¹⁰ M⁻¹s⁻¹ | Aqueous-phase nih.gov |

| Ozone (O₃) | 2,6-di-tert-butyl-4-methylphenol (BHT) | 7.4 x 10⁴ M⁻¹s⁻¹ | Aqueous-phase nih.gov |

| Ozone (O₃) | 4-Methylphenol (p-Cresol) | Ozonation rate increases in the order: phenol < 4-chlorophenol < 4-methylphenol. | Aqueous-phase kirj.ee |

| Peroxy Radical (RO₂•) | 4-Methylphenol | ~20 L/molecule-sec (estimated) | Aquatic media epa.gov |

Chemical Fate and Transport of Hydrated Forms

Once dissolved in water, the fate and transport of 4-methylphenol are dictated by several physical and chemical processes that influence its distribution between the aqueous phase, sediment, atmosphere, and biota. In the aqueous phase, the molecule is fully hydrated (solvated), and its behavior is not specifically dependent on its original crystalline trihydrate form.

Adsorption: 4-Methylphenol can adsorb to suspended solids and sediment in the water column. This process is influenced by the organic carbon content of the solid material and the compound's octanol-water partition coefficient (Kow). The log Kow for 4-methylphenol is 1.94, suggesting a moderate tendency to partition from water to organic phases. epa.gov Adsorption to soil and sediment can reduce its concentration in the water column but also make it more persistent in the environment. epa.gov

Volatilization: The transfer of 4-methylphenol from water to the atmosphere is another potential transport pathway. Volatilization depends on the compound's Henry's Law constant. While specific values for the trihydrate are not available, data for 4-methylphenol suggest that volatilization from water surfaces may occur, contributing to its distribution in the environment. epa.gov However, for phenols in general, this process is often considered less significant than degradation or adsorption, especially for deeper water bodies. epa.gov

Bioconcentration: The potential for 4-methylphenol to accumulate in aquatic organisms can be estimated from its bioconcentration factor (BCF). Based on its log Kow, the BCF for 4-methylphenol is estimated to be around 17.6. epa.gov This relatively low value suggests that significant bioaccumulation in the food chain is not an important fate process for this compound. epa.gov

Photodegradation Mechanisms in Water

Photodegradation, or photolysis, is a degradation process initiated by the absorption of light. For 4-methylphenol in aqueous systems, this can occur through direct or indirect mechanisms.

Direct Photolysis: Direct photolysis involves the absorption of a photon by the 4-methylphenol molecule itself, leading to an excited state that can then undergo chemical transformation. Phenols absorb light in the UV spectrum, but the overlap with the solar spectrum at the Earth's surface is limited. Therefore, direct photolysis in surface waters is generally considered a slow degradation pathway for simple phenols unless photosensitizers are present. epa.gov

Indirect Photolysis: This is often a more significant pathway for the photodegradation of 4-methylphenol in natural waters. nih.gov It involves the reaction of the compound with photochemically generated reactive species. nih.gov Surface waters contain natural photosensitizers, such as dissolved organic matter (DOM), nitrates, and nitrites, which absorb sunlight and produce highly reactive oxidants. Key photo-oxidants include:

Hydroxyl Radicals (•OH): As discussed previously, •OH is a powerful oxidant. It can be formed in sunlit waters through the photolysis of nitrate (B79036) and nitrite (B80452) ions and from reactions involving DOM. The reaction between •OH and 4-methylphenol is very rapid and is a major pathway for its photochemical degradation. nih.govresearchgate.net

Peroxy Radicals (RO₂•): These radicals are also formed during the photochemical cycling of DOM and can contribute to the slow oxidation of 4-methylphenol. epa.gov

The combination of these reactive species in sunlit surface waters leads to a photochemical half-life for phenols on the order of days. nih.gov

Photocatalysis: In engineered systems, photocatalysis, typically using a semiconductor like titanium dioxide (TiO₂), is a highly effective AOP for degrading 4-methylphenol. unito.it When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce a high concentration of hydroxyl radicals, leading to the rapid and complete mineralization of the pollutant. unito.itaimspress.com

Advanced Analytical Methodologies for 4 Methylphenol;trihydrate Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for determining the purity and concentration of 4-methylphenol. researchgate.net These methods are essential for quality control and research, offering excellent separation of 4-methylphenol from its isomers (o-cresol and m-cresol) and other impurities. pjps.pkcdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for analyzing a wide range of compounds, including non-volatile and thermally sensitive substances like phenols. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of 4-methylphenol. scienceopen.comlcms.cz In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water, acetonitrile, or methanol, sometimes with modifiers like formic acid or trifluoroacetic acid to improve peak shape. scienceopen.comnih.govresearchgate.net

Detection is frequently achieved using a UV detector, as phenols exhibit strong absorbance in the UV region. pjps.pknih.gov For enhanced sensitivity and selectivity, fluorescence detection can be used, with excitation and emission wavelengths set specifically for 4-methylphenol (e.g., 284 nm excitation and 310 nm emission). nih.govnih.gov This method has been shown to achieve detection limits as low as 1.3 µmol/L. nih.gov The linearity of the method is typically established over a relevant concentration range, ensuring accurate quantification. scienceopen.comnih.gov

Gas Chromatography (GC): GC is another cornerstone technique for the analysis of volatile compounds like 4-methylphenol. analytice.com It is often coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. coresta.orgepa.govinchem.org A key challenge in cresol (B1669610) analysis is the separation of the three isomers, which can be achieved by using specific capillary columns. cdnsciencepub.com For instance, a Restek Rtx-5MS column can separate para-cresol and meta-cresol, which often co-elute on other columns. cdnsciencepub.com

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. epa.gov The method's performance is validated by assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ). For example, a GC-MS method for p-cresol (B1678582) in smoked foods reported an LOQ of 40 µg kg⁻¹. researchgate.net

| Parameter | HPLC Method | GC Method |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Column | Reversed-phase C18. scienceopen.com | Fused-silica capillary column (e.g., Restek Rtx-5MS). cdnsciencepub.comepa.gov |

| Mobile/Carrier Gas | Acetonitrile/water/formic acid mixture. scienceopen.com | Helium or Nitrogen. |

| Detector | UV, Fluorescence, Mass Spectrometry (MS). researchgate.netnih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). coresta.orgepa.gov |

| Typical Retention Time | ~3.4 minutes. scienceopen.com | ~5.355 minutes (dependent on column and temperature program). cdnsciencepub.com |

| Limit of Detection | ~20 ng/mL (HPLC-MS). scienceopen.com | Varies; can be in the ppt (B1677978) range for air samples. nih.gov |

| Quantitative Analysis | Based on peak area correlation with calibration standards. researchgate.netnih.gov | Based on peak area correlation with calibration standards. coresta.orgepa.gov |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation and sensitive trace analysis of 4-methylphenol. core.ac.uk It is often coupled with a chromatographic separation technique like GC (GC-MS) or HPLC (LC-MS) to analyze complex mixtures. coresta.orgresearchgate.net

Structural Confirmation: MS provides the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. For 4-methylphenol (C₇H₈O), the molecular weight is 108.14 g/mol . sigmaaldrich.com In mass spectra, the molecular ion peak appears at an m/z corresponding to this mass (e.g., m/z 107 in negative ion mode, [M-H]⁻). scienceopen.com The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Electron impact (EI) ionization of methylphenol isomers results in characteristic fragmentation pathways that can be analyzed. core.ac.uk For instance, LC-MS/MS analysis of a metabolite of p-cresol showed a molecular ion at m/z 123, which fragmented to produce ions at m/z 105 and m/z 77, confirming its identity. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further solidifying its identification. figshare.comnih.gov

Trace Analysis: The high sensitivity of mass spectrometry makes it ideal for detecting and quantifying trace levels of 4-methylphenol. nih.gov Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) significantly enhance selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. irsst.qc.camdpi.com This allows for the detection of 4-methylphenol at very low concentrations, even in complex biological matrices. researchgate.netnih.gov For example, a validated LC-MS/MS method involving derivatization was able to detect p-cresol down to 20 pg/mL in plasma and 0.04 pg/mg in brain tissue. nih.gov Another method reported a limit of detection of 20 ng/mL and a limit of quantification of 50 ng/mL for p-cresol in urine using LC-MS. scienceopen.com

| Analytical Goal | Mass Spectrometry Technique | Key Findings & Data |

| Structural Confirmation | Electron Impact-Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 108. Characteristic fragments include [M-H]⁺, [M-CO]⁺, and [M-CHO]⁺. core.ac.uk |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms structure through specific fragmentation patterns. A metabolite of p-cresol (m/z 123) fragments to ions at m/z 105 and m/z 77. researchgate.net | |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition (C₇H₈O). figshare.comnih.gov | |

| Trace Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization | Enables detection down to 20 pg/mL in plasma and 100 pg/mL in urine. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can quantify levels from 148 to 872 µg kg⁻¹ in food samples. researchgate.net |

Spectroscopic Techniques in Hydrated Matrices for Real-time Monitoring

Spectroscopic techniques are highly valuable for the real-time, in-situ monitoring of chemical processes, offering non-invasive and rapid analysis. mdpi.comlongdom.org For 4-Methylphenol;trihydrate, these methods can provide insights into its behavior and stability in aqueous or hydrated environments without complex sample preparation.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a straightforward technique for monitoring reactions involving compounds with chromophores. numberanalytics.com 4-methylphenol has a characteristic UV absorption spectrum with maxima around 289-294 nm, which changes depending on the environment, such as pH. pjps.pk This property can be exploited for real-time concentration monitoring. For instance, the complexation of p-cresol in a non-aqueous solvent showed a new absorption plateau between 298 and 310 nm, the intensity of which was dependent on concentration and temperature, demonstrating the utility of UV-Vis for studying molecular interactions in real-time. researchgate.net

Infrared (IR) Spectroscopy: Infrared spectroscopy, particularly Mid-IR (MIR), provides detailed structural information by probing the fundamental vibrational transitions of molecules. mdpi.com It is a powerful tool for real-time reaction monitoring, capable of identifying intermediates and tracking the consumption of reactants and formation of products. numberanalytics.comacs.org Attenuated Total Reflectance (ATR) probes can be inserted directly into reaction vessels, allowing for continuous, in-line analysis of hydrated samples. This approach avoids time delays and potential disruptions associated with offline sampling. mdpi.comacs.org

Fluorescence Spectroscopy: Fluorescence spectroscopy offers high sensitivity and specificity for monitoring fluorescent compounds. longdom.org As 4-methylphenol is fluorescent, this technique can be used for its quantification in hydrated matrices. nih.govnih.gov Real-time monitoring using fluorescence can track changes in concentration during a process, aiding in process control and optimization. longdom.org The development of specific fluorescent probes and biosensors has further expanded the application of this technique for monitoring biological processes in real-time. longdom.org

| Spectroscopic Technique | Principle | Application for this compound | Advantages in Hydrated Matrices |

| UV-Visible Spectroscopy | Measures absorption of UV-Visible light by chromophores. numberanalytics.com | Real-time concentration monitoring by tracking absorbance changes (λmax ~294 nm). pjps.pkresearchgate.net | Simple, low-cost, suitable for in-line monitoring of clear solutions. mdpi.com |

| Infrared (IR) Spectroscopy | Measures absorption of infrared radiation, corresponding to molecular vibrations. numberanalytics.com | In-line monitoring of reactions and stability using ATR probes to track changes in characteristic functional group peaks. acs.org | Provides rich structural information, non-invasive, and applicable to turbid solutions. mdpi.com |

| Fluorescence Spectroscopy | Measures emission of light from a sample after photon absorption. longdom.org | Highly sensitive, real-time quantification by measuring fluorescence intensity (Ex/Em ~284/310 nm). nih.gov | High sensitivity and specificity for fluorescent analytes. longdom.org |

Biological Interactions of 4 Methylphenol and Its Hydrated Forms in Vitro Studies

Molecular Level Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Direct interaction studies of 4-methylphenol with DNA and proteins are primarily linked to its metabolic activation. In its native state, 4-methylphenol is not considered a primary DNA-binding agent. However, its metabolites have been shown to interact with macromolecules.

The oxidative metabolism of related 4-alkylphenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), is known to produce reactive electrophilic quinone methides. bohrium.comnih.gov These intermediates are capable of alkylating DNA. In vitro studies on BHT-derived quinone methides have demonstrated the formation of adducts with various deoxynucleosides, particularly at the N2- and 7-positions of deoxyguanosine (dG) and the N6-position of deoxyadenosine (B7792050) (dA). bohrium.com When calf thymus DNA was treated with a BHT-derived quinone methide, it resulted in the formation of N6-dA and N2-dG adducts. bohrium.com This suggests that if 4-methylphenol forms a similar quinone methide intermediate, it could potentially damage DNA through the alkylation of purine (B94841) residues. bohrium.comnih.gov

Regarding proteins, the reactive metabolites of 4-methylphenol can form covalent bonds with cellular macromolecules. nih.gov For instance, the bioactivation of 4-methylphenol can lead to the formation of glutathione (B108866) (GSH) adducts in microsomal incubations, indicating the interaction of its reactive intermediates with this tripeptide. nih.gov

Enzymatic Biotransformation Pathways in Model Systems

The enzymatic biotransformation of 4-methylphenol has been extensively studied in in vitro model systems, particularly using liver microsomes. The primary enzymes involved are from the cytochrome P450 (CYP) superfamily.

Two main metabolic activation pathways have been identified:

Oxidation of the methyl group: This pathway was initially proposed to form a reactive quinone methide. nih.gov Studies have shown that this oxidation leads to the formation of 4-hydroxybenzyl alcohol, which is then further converted to 4-hydroxybenzaldehyde. nih.gov

Oxidation of the aromatic ring: A more recently elucidated pathway involves the oxidation of the aromatic ring to produce 4-methyl-ortho-hydroquinone. This intermediate is subsequently oxidized to a reactive 4-methyl-ortho-benzoquinone. nih.govresearchgate.net

In vitro studies using human liver microsomes have identified specific CYP enzymes responsible for these transformations. CYP2E1, CYP2D6, and CYP1A2 are the most active enzymes in the bioactivation of 4-methylphenol. nih.gov The formation of glutathione conjugates in these systems serves as evidence for the generation of reactive electrophilic intermediates. nih.govnih.gov

Bacterial enzymatic systems also demonstrate the ability to transform 4-methylphenol. The enzyme p-cresol (B1678582) methylhydroxylase, found in bacteria, catalyzes the oxidation of 4-methylphenol to 4-hydroxybenzyl alcohol, which is then oxidized to 4-hydroxybenzaldehyde.

Table 1: Key Enzymes and Metabolites in the In Vitro Biotransformation of 4-Methylphenol

| Enzyme Family | Specific Enzymes (Model System) | Primary Metabolites | Reactive Intermediates |

| Cytochrome P450 | CYP2E1, CYP2D6, CYP1A2 (Human Liver Microsomes) | 4-hydroxybenzyl alcohol, 4-hydroxybenzaldehyde, 4-methyl-ortho-hydroquinone | Quinone methide, 4-methyl-ortho-benzoquinone |

| Methylhydroxylase | p-cresol methylhydroxylase (Bacterial) | 4-hydroxybenzyl alcohol, 4-hydroxybenzaldehyde | Not applicable |

This table is based on data from studies on the anhydrous form of 4-methylphenol.

In Vitro Biological Activity Studies (e.g., Antioxidant, Antimicrobial)

The in vitro biological activities of 4-methylphenol and structurally similar phenolic compounds have been evaluated, primarily focusing on their antioxidant and antimicrobial properties.

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.gov The resulting phenoxy radical is stabilized by resonance. nih.gov While specific data for 4-methylphenol;trihydrate is absent, studies on related compounds provide context. For example, 2,6-di-tert-butyl-4-methylphenol (BHT) is a synthetic phenolic antioxidant commonly used as a reference in in vitro assays. ptfarm.pl The antioxidant activity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS [2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging tests. ptfarm.pl